molecular formula C6H6Br2S B13522880 2,3-Dibromo-4,5-dimethylthiophene

2,3-Dibromo-4,5-dimethylthiophene

Cat. No.: B13522880
M. Wt: 269.99 g/mol
InChI Key: DXFXGRVYBZPQGG-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,5-dimethylthiophene is a chemical compound with the molecular formula C6H6Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of two bromine atoms and two methyl groups on the thiophene ring makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-4,5-dimethylthiophene typically involves the bromination of 4,5-dimethylthiophene. This can be achieved by reacting 4,5-dimethylthiophene with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4,5-dimethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-4,5-dimethylthiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dibromo-4,5-dimethylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atoms and the thiophene ring play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-3,5-dimethylthiophene
  • 3,5-Dibromo-2-methylthiophene
  • 2,5-Dibromo-3,4-dimethylthiophene

Uniqueness

2,3-Dibromo-4,5-dimethylthiophene is unique due to the specific positioning of the bromine atoms and methyl groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C6H6Br2S

Molecular Weight

269.99 g/mol

IUPAC Name

2,3-dibromo-4,5-dimethylthiophene

InChI

InChI=1S/C6H6Br2S/c1-3-4(2)9-6(8)5(3)7/h1-2H3

InChI Key

DXFXGRVYBZPQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Br)Br)C

Origin of Product

United States

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